molecular formula C10H15NO5S B8638314 Agn-PC-0ngp71 CAS No. 720699-23-0

Agn-PC-0ngp71

Cat. No. B8638314
Key on ui cas rn: 720699-23-0
M. Wt: 261.30 g/mol
InChI Key: RJBWQPJXIGJVBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

To a solution of 3,4-dimethoxybenzylamine (2.2 mL, 15.0 mmol) in 2-butanone (20 mL) was added 1,3-propane sultone (1.98 g, 15.8 mmol). The mixture was stirred at reflux for 2 hours. The reaction mixture was cooled to room temperature. The solid was collected by filtration, washed with acetone (2×25 mL) and dried in vacuo. The crude product was suspended in 75% Acetone/MeOH (75 mL). The suspension was stirred at reflux for 30 sec.; the solid material was collected by filtration, washed with acetone (2×25 mL), and dried in vacuo. The solid (1.94 g, 6.7 mmol) was dissolved hydrobromic acid (48%, 27 mL). The solution was stirred at 100° C. for 4 h. The solvent was removed under reduced pressure. The residue was dissolved in water (20 mL). The aqueous phase was washed with CH2Cl2 (3×20 mL), and evaporated under educed pressure. The solid residue was suspended in hot MeOH (75 mL). The suspension was stirred at reflux for 30 sec.; the solid was collected by filtration, washed with 50% MeOH/acetone, and dried in vacuo. This allowed the isolation of compound S, 1.22 g (70%).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
1.94 g
Type
reactant
Reaction Step Two
Quantity
27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11]C)[CH2:6][NH2:7].[CH2:13]1[CH2:19][S:16](=[O:18])(=[O:17])[O:15][CH2:14]1.Br>CC(=O)CC>[OH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[OH:11])[CH2:6][NH:7][CH2:14][CH2:13][CH2:19][S:16]([OH:18])(=[O:17])=[O:15]

Inputs

Step One
Name
Quantity
2.2 mL
Type
reactant
Smiles
COC=1C=C(CN)C=CC1OC
Name
Quantity
1.98 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
20 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
solid
Quantity
1.94 g
Type
reactant
Smiles
Name
Quantity
27 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with acetone (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
STIRRING
Type
STIRRING
Details
The suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 sec
Duration
30 s
FILTRATION
Type
FILTRATION
Details
the solid material was collected by filtration
WASH
Type
WASH
Details
washed with acetone (2×25 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
STIRRING
Type
STIRRING
Details
The solution was stirred at 100° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (20 mL)
WASH
Type
WASH
Details
The aqueous phase was washed with CH2Cl2 (3×20 mL)
CUSTOM
Type
CUSTOM
Details
evaporated under educed pressure
STIRRING
Type
STIRRING
Details
The suspension was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 sec
Duration
30 s
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with 50% MeOH/acetone
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
Smiles
OC=1C=C(CNCCCS(=O)(=O)O)C=CC1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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